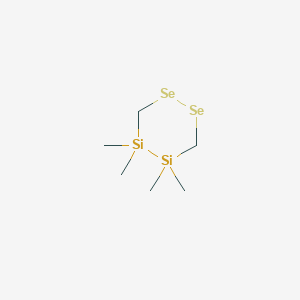

4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane

Description

4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane is a six-membered heterocyclic compound containing two silicon (Si) and two selenium (Se) atoms in its ring structure, with methyl groups substituted at the 4,4,5,5 positions. This compound belongs to a class of organometallic cyclic systems where silicon and selenium atoms alternate, stabilized by covalent bonding and steric protection from the methyl substituents.

Properties

CAS No. |

918905-13-2 |

|---|---|

Molecular Formula |

C6H16Se2Si2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-1,2,4,5-diselenadisilinane |

InChI |

InChI=1S/C6H16Se2Si2/c1-9(2)5-7-8-6-10(9,3)4/h5-6H2,1-4H3 |

InChI Key |

BACUOUSOPNOZHB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C[Se][Se]C[Si]1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane typically involves the reaction of tetramethyldisilane with selenium. One common method involves the use of selenium dioxide (SeO2) as a selenium source. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

(CH3

Biological Activity

4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane is a compound of interest in the field of organosilicon chemistry, particularly due to its unique structural properties and potential biological activities. This compound contains selenium and silicon atoms, which may contribute to its reactivity and biological interactions. Understanding the biological activity of this compound requires a thorough examination of its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C10H18Se2Si2

- Molecular Weight : 338.46 g/mol

Structural Characteristics

The compound features a diselenide linkage and two silicon atoms that contribute to its unique reactivity. The presence of tetramethyl groups enhances its lipophilicity, which may affect its interaction with biological membranes.

The biological activity of 4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane can be attributed to several mechanisms:

- Antioxidant Activity : Selenium-containing compounds are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress in cells.

- Enzyme Modulation : The compound may interact with various enzymes, potentially influencing metabolic pathways.

- Cell Signaling : It may play a role in cell signaling processes due to its ability to interact with cellular membranes.

Research Findings

Recent studies have highlighted the potential applications of this compound in various biological contexts:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Studies

- Antioxidant Efficacy : A study demonstrated that 4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane effectively scavenged reactive oxygen species (ROS) in cultured neuronal cells. This suggests its potential protective role against neurodegenerative diseases.

- Cytotoxic Effects on Cancer Cells : In another investigation involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain metabolic enzymes involved in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics.

Scientific Research Applications

Organic Synthesis

1.1. Role as a Reagent

4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

- Reduction Reactions : It can be used to reduce carbonyl compounds to their corresponding alcohols. The selenium atoms in the compound can facilitate electron transfer processes that are crucial for these reductions.

- Silylation : The compound acts as a silylating agent for alcohols and amines. This process is essential for protecting functional groups during multi-step syntheses.

Table 1: Comparison of Silylation Agents

| Silylation Agent | Reactivity | Stability | Application Area |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane | High | Moderate | Organic Synthesis |

| Trimethylsilyl chloride | Moderate | High | Protecting Groups in Synthesis |

| Dimethylsilyl chloride | Low | High | Less Reactive Applications |

Materials Science

2.1. Semiconductor Applications

The compound's silicon-selenium framework is promising for applications in the semiconductor industry. Its ability to form stable bonds with other semiconductors makes it suitable for:

- Thin-Film Transistors : It can be incorporated into thin-film transistors (TFTs) where it enhances the electrical properties and stability of the film.

- Photovoltaic Cells : Research indicates that using this compound can improve the efficiency of photovoltaic cells by enhancing charge transport properties.

Biomedical Applications

3.1. Antioxidant Properties

Recent studies suggest that 4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane exhibits antioxidant properties due to the presence of selenium. This has implications for:

- Cancer Research : Its potential to scavenge free radicals may contribute to cancer prevention strategies by reducing oxidative stress.

- Neuroprotective Effects : Preliminary studies indicate that compounds with selenium can offer neuroprotective benefits which could be explored further in neurodegenerative disease research.

Case Studies and Research Findings

Several studies have documented the applications of 4,4,5,5-Tetramethyl-1,2,4,5-diselenadisilinane:

- A study published in the Journal of Organic Chemistry demonstrated its effectiveness as a reducing agent in synthesizing complex alcohols from ketones under mild conditions .

- Research in Materials Science highlighted its role in enhancing the conductivity of silicon-based materials when used as an additive .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on cyclic organometallic compounds with group 14 (Si) and group 16 (O, S, Se) heteroatoms, as well as boron-containing analogs. Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects :

- Selenium’s larger atomic radius and lower electronegativity compared to sulfur or oxygen may reduce ring strain in 4,4,5,5-tetramethyl-1,2,4,5-diselenadisilinane, enhancing thermal stability. In contrast, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a boron-oxygen analog) exhibits reactivity in cross-coupling reactions due to boron’s electron-deficient nature .

- The steric bulk of methyl groups in both compounds likely influences their solubility and reactivity. For example, methyl-substituted boronates are widely used in Suzuki-Miyaura couplings due to their air stability .

Spectroscopic Data: While direct data for the diselenadisilinane are absent, the boron analog 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives show a molecular ion peak at m/z 370.14 in mass spectrometry and a GC retention time of 7.50 minutes . These methods are applicable for characterizing analogous organometallic compounds.

Reactivity in Catalysis: Palladium-catalyzed cross-coupling reactions heavily utilize boron-containing cyclic compounds (e.g., 1,3,2-dioxaborolanes) for biaryl synthesis .

Pharmacological Relevance :

- Compounds like 5,5'-(1,4-Phenylenedimethylylidene)bis(...) highlight the role of heteroatom-rich structures in drug design . The diselenadisilinane’s toxicity and bioavailability would require evaluation for similar applications.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.